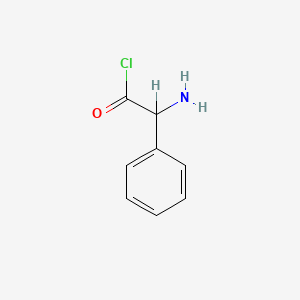

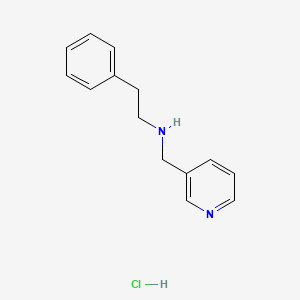

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

説明

Synthesis Analysis

The synthesis of related pyridine derivatives often involves catalytic processes or reactions with specific reagents that enable the formation of the desired pyridine core. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols, suggesting methodologies that could be adapted for the synthesis of related compounds (Liu et al., 2014). Additionally, the preparation and reactivity of methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl) propenoate dichloride demonstrate the potential for generating complex pyridine derivatives through strategic reactions (Koch et al., 1990).

Molecular Structure Analysis

The molecular structure of pyridine derivatives reveals critical insights into their reactivity and properties. Studies such as those on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones offer a glimpse into the structural intricacies of pyridine compounds, highlighting the importance of substituent effects on molecular configuration (Nelson et al., 1988).

Chemical Reactions and Properties

Pyridine derivatives engage in a variety of chemical reactions, often serving as key intermediates or catalysts. For example, the synthesis of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones involves condensation and ring-closing reactions, demonstrating the versatility of pyridine cores in organic synthesis (Prior et al., 2014).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystal structure, are pivotal for their application in various fields. Research into the physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provides valuable data on the physical characteristics of these compounds (Nelson et al., 1988).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group behavior, is crucial for the effective use of pyridine derivatives. The study of reactions between dichloromethane and pyridine derivatives highlights the reactivity patterns and potential for forming new compounds through specific chemical interactions (Rudine et al., 2010).

科学的研究の応用

1. Preparation of Pyridine Derivatives

- Application Summary: Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

- Methods of Application: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet .

- Results or Outcomes: The high surface area, simple preparation, and modification are among the major advantages of using magnetically recoverable nano-catalysts in the synthesis of pyridine derivatives .

2. Synthesis and Pharmacological Applications of Piperidine Derivatives

- Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

3. Synthesis of Thieno[2,3-b]pyridines

- Application Summary: Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . Thieno[2,3-b]pyridines were also reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

- Methods of Application: There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

- Results or Outcomes: The synthesis of thieno[2,3-b]pyridines has been achieved through various methods, leading to the production of these important heterocycles .

4. Pyridinium Salts in Bioactive Pharmaceuticals

- Application Summary: Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

- Methods of Application: This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

- Results or Outcomes: Pyridinium salts have shown significant importance in various fields, including materials science and biological issues related to gene delivery .

5. Synthesis of Thieno[2,3-b]pyridines

- Application Summary: Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . Thieno[2,3-b]pyridines were also reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

- Methods of Application: There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

- Results or Outcomes: The synthesis of thieno[2,3-b]pyridines has been achieved through various methods, leading to the production of these important heterocycles .

6. Pyridinium Salts in Bioactive Pharmaceuticals

- Application Summary: Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

- Methods of Application: This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

- Results or Outcomes: Pyridinium salts have shown significant importance in various fields, including materials science and biological issues related to gene delivery .

Safety And Hazards

Specific safety and hazard information for Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is not available in the search results. However, safety data sheets for related compounds like pyridine are available5.

将来の方向性

Pyridine compounds have been consistently incorporated in a diverse range of drug candidates approved by the FDA6. In the next few years, a larger share of novel pyridine-based drug candidates is expected6. This suggests that Pyridine, 3-((phenethylamino)methyl)-, hydrochloride and related compounds may have potential applications in the field of medicinal chemistry.

特性

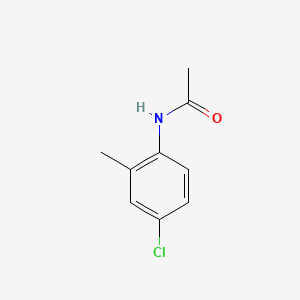

IUPAC Name |

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-7,9,11,16H,8,10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTROJZJURULLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213513 | |

| Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641243 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

CAS RN |

6389-60-2 | |

| Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006389602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-((phenethylamino)methyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。